
4'-Chlor-3'-(trifluormethyl)acetophenon
Übersicht
Beschreibung
4’-Chloro-3’-(trifluoromethyl)acetophenone is a chemical compound with the molecular formula C9H6ClF3O and a molecular weight of 222.59 . It is also known by the IUPAC name 1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone .
Molecular Structure Analysis
The molecular structure of 4’-Chloro-3’-(trifluoromethyl)acetophenone consists of a phenyl ring substituted with a chloro group at the 4’ position and a trifluoromethyl group at the 3’ position. The phenyl ring is also attached to an acetyl group .Physical And Chemical Properties Analysis
4’-Chloro-3’-(trifluoromethyl)acetophenone is a solid at room temperature . It has a boiling point of 61-63°C and a melting point of 97°C .Wissenschaftliche Forschungsanwendungen
Organische Synthese-Zwischenprodukte
Diese Verbindung dient als wertvolles Zwischenprodukt in der organischen Synthese. Sie ist besonders nützlich in der α-Bromierungsreaktion von Carbonylverbindungen, einem bedeutenden Prozess in der organischen Chemie. Die aus Bromacetophenon gewonnenen α-bromierten Produkte sind wichtige Zwischenprodukte für die Synthese von Pharmazeutika, Pestiziden und anderen Chemikalien .
Pharmazeutische Forschung
In der pharmazeutischen Forschung wurden Derivate dieser Verbindung synthetisiert und auf ihr analgetisches Potenzial untersucht. Diese Studien umfassen die Charakterisierung der Derivate durch verschiedene physikalische und spektrale Methoden mit dem Ziel, Pharmakophormodelle für Analgetika zu entwickeln .
Chemische Bildung
Die Verbindung wurde in der experimentellen Lehre für Chemie-Studenten eingesetzt. Sie bietet ein praktisches Beispiel für Studenten, sich an innovativen Experimenten zu beteiligen, ihr Verständnis der Prinzipien organischer Reaktionen zu verbessern und die wissenschaftliche Kompetenz zu fördern .
Enantioselektive Reaktionen
4'-Chlor-3'-(trifluormethyl)acetophenon: wird in enantioselektiven Reaktionen verwendet, wie der Addition von Dialkylzink, die durch chirale Liganden vermittelt wird. Diese Anwendung ist entscheidend für die Herstellung enantiomerenreiner Substanzen, die für die Entwicklung bestimmter Pharmazeutika wichtig sind .
Spektroskopie
Die Phosphoreszenzemissionsspektren der Verbindung wurden mit Hilfe der gepulsten Quellen-Phosphorimetrie untersucht. Diese Forschung ist relevant für das Verständnis der photophysikalischen Eigenschaften organischer Moleküle, die für die Entwicklung neuer Materialien für die Optoelektronik eingesetzt werden können .
Sicherheit und Handhabung in chemischen Prozessen
Es ist auch wichtig, die Sicherheits- und Handhabungsdaten dieser Verbindung zu berücksichtigen. Sie hat bestimmte Lagerungs- und Handhabungsanforderungen aufgrund ihrer Einstufung unter bestimmten Gefahrenhinweisen, die in Forschungs- und Industrieanwendungen eingehalten werden müssen .
Innovation im experimentellen Design
Die Verbindung wurde verwendet, um die Auswirkungen von Reaktionszeit, Temperatur und Dosierung von Bromierungsmitteln bei der Bromierung von Acetophenonderivaten zu demonstrieren. Dies zeigt die Rolle der Verbindung bei der Optimierung der experimentellen Bedingungen für bessere Ausbeuten und Sicherheit .
Safety and Hazards
Wirkmechanismus
Mode of Action
It has been suggested that the compound may interact with its targets through asymmetric catalytic addition . This interaction could lead to changes in the targets, potentially altering their function.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4’-Chloro-3’-(trifluoromethyl)acetophenone . These factors could include pH, temperature, and the presence of other molecules, among others.
Eigenschaften
IUPAC Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O/c1-5(14)6-2-3-8(10)7(4-6)9(11,12)13/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYNMUXTXDHJBEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378750 | |
| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
129825-11-2 | |
| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4'-Chloro-3'-(trifluoromethyl)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



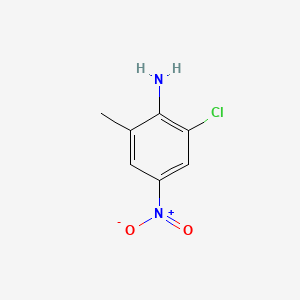

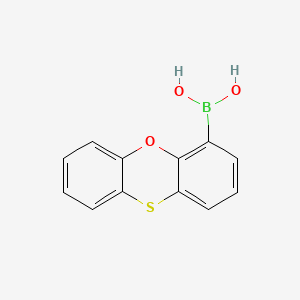
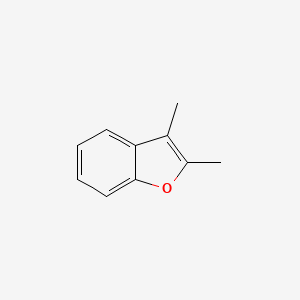
![4-Oxo-4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anilino]butanoic acid](/img/structure/B1586528.png)

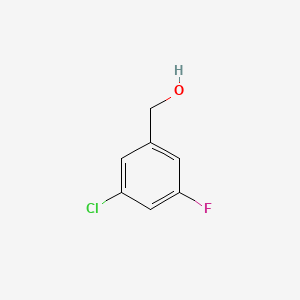
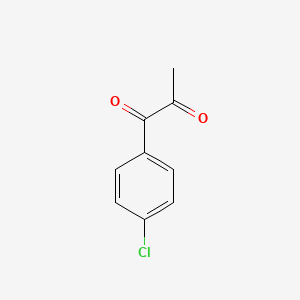
![(6-Chloro-3-oxo-2,3-dihydro-benzo[1,4]oxazin-4-yl)-acetic acid](/img/structure/B1586533.png)

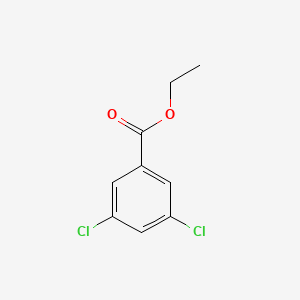

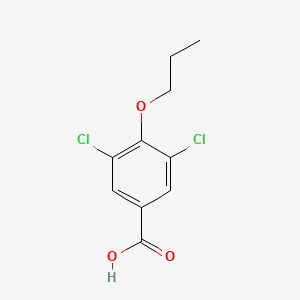
![2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxo-4,5-dihydro-3H-1-benzazepin-1-yl]acetic acid](/img/structure/B1586541.png)